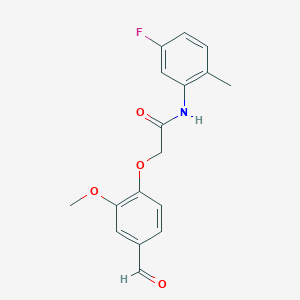
N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Overview
Description
N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluoro-substituted phenyl ring and a formyl-substituted methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylaniline and 4-formyl-2-methoxyphenol.
Formation of Intermediate: The 5-fluoro-2-methylaniline is reacted with chloroacetyl chloride to form N-(5-fluoro-2-methylphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 4-formyl-2-methoxyphenol in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The formyl group can also be reduced to an alcohol.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products:
Oxidation: N-(5-fluoro-2-methylphenyl)-2-(4-carboxy-2-methoxyphenoxy)acetamide.
Reduction: N-(5-fluoro-2-methylphenyl)-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparison with Similar Compounds
- N-(5-fluoro-2-methylphenyl)-2-(4-hydroxy-2-methoxyphenoxy)acetamide
- N-(5-fluoro-2-methylphenyl)-2-(4-methoxy-2-methoxyphenoxy)acetamide
Comparison:
- Uniqueness: The presence of both a fluoro-substituted phenyl ring and a formyl-substituted methoxyphenoxy group makes N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide unique compared to its analogs. This unique structure may confer distinct chemical and biological properties.
- Reactivity: The formyl group in the compound provides additional reactivity compared to similar compounds with hydroxyl or methoxy groups.
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4/c1-11-3-5-13(18)8-14(11)19-17(21)10-23-15-6-4-12(9-20)7-16(15)22-2/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGFTNPJDMXKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)COC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B4134432.png)
![2-[4-[4-(allyloxy)-3-ethoxybenzoyl]-1-(cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B4134440.png)
![3-[[4-(4-Acetyloxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B4134445.png)
![N-{4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl}-2-chlorobenzamide](/img/structure/B4134448.png)
![N-[1-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)-3-methylbutyl]-2-chlorobenzamide](/img/structure/B4134450.png)
![METHYL 2-[4-({[4-(4-METHOXYANILINO)ANILINO]CARBOTHIOYL}AMINO)PHENYL]ACETATE](/img/structure/B4134458.png)
![ethyl 4-[4-(cyanomethoxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B4134463.png)
![2-(1-adamantyl)-N-({[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)acetamide](/img/structure/B4134468.png)
![2-[(2,3-Dimethylphenoxy)methyl]-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B4134480.png)
![1-(3-Chlorophenyl)-3-[3-[4-(4-nitrophenyl)piperazin-1-yl]propyl]urea](/img/structure/B4134486.png)
![4-[2-(1,3-dioxoisoindol-2-yl)ethylamino]-N-(3-methylphenyl)-3-nitrobenzamide](/img/structure/B4134491.png)
![2-(2-bromo-4-isopropylphenoxy)-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B4134493.png)
![N-[2-[4-ethyl-5-[2-(4-iodo-2-propan-2-ylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-2-methylbenzamide](/img/structure/B4134505.png)
![N-[(3-methoxy-4-prop-2-enoxyphenyl)methyl]-1-phenylethanamine;hydrochloride](/img/structure/B4134511.png)
